
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
描述
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, also known as 2S,4S-4-Allylphenoxy-1-t-butoxycarbonyl-2-pyrrolidinecarboxylic acid, is a synthetic organic compound used in various research applications. It is a chiral tertiary amide derivative of pyrrolidine carboxylic acid, and it is an important intermediate in the synthesis of various pharmaceuticals, including inhibitors of human immunodeficiency virus (HIV) protease.
作用机制
The mechanism of action of (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is not well understood. However, it is believed that the compound binds to the active site of the enzyme, thus inhibiting its activity. Additionally, the compound may also interact with other molecules in the vicinity of the active site, thus altering the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can inhibit the activity of certain enzymes, such as HIV protease, carbonic anhydrase, and thrombin. Additionally, the compound may also interact with other molecules in the vicinity of the active site, thus altering the enzyme’s activity.
实验室实验的优点和局限性
The advantages of using (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is highly soluble in organic solvents, which makes it easy to work with. However, the compound is also highly reactive, which can make it difficult to work with in some cases. Additionally, the compound is not very stable, and it can decompose at elevated temperatures.
未来方向
Future research on (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid could include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies could be conducted to determine the compound’s efficacy in the synthesis of various pharmaceuticals. Additionally, further research could be conducted to determine the compound’s potential applications in other fields, such as drug delivery. Finally, further studies could be conducted to develop more efficient and cost-effective methods for the synthesis of the compound.
科学研究应用
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has multiple scientific research applications. It is used as an intermediate in the synthesis of inhibitors of HIV protease, which is an important enzyme in the replication of the human immunodeficiency virus. It is also used in the synthesis of inhibitors of other enzymes, such as carbonic anhydrase and thrombin. Additionally, it is used in the synthesis of various other compounds, such as enantiomerically pure amines and amino acids.
属性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-5-8-13-9-6-7-10-16(13)24-14-11-15(17(21)22)20(12-14)18(23)25-19(2,3)4/h5-7,9-10,14-15H,1,8,11-12H2,2-4H3,(H,21,22)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWBHMZSAODRNW-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112360 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354484-95-9 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354484-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)
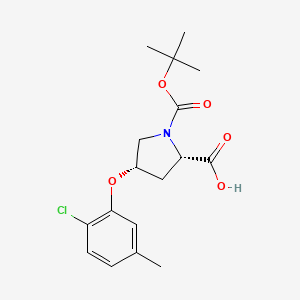

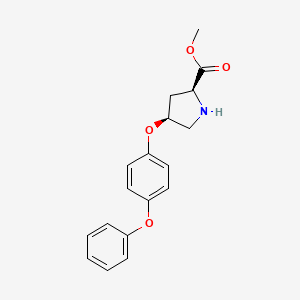
![Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091277.png)
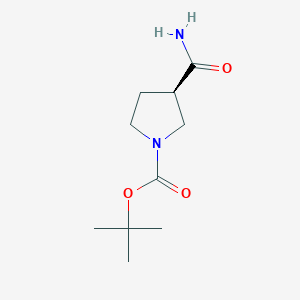

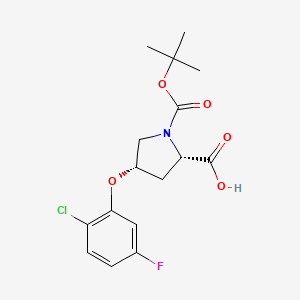
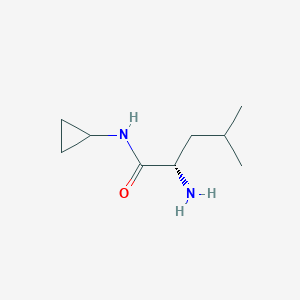
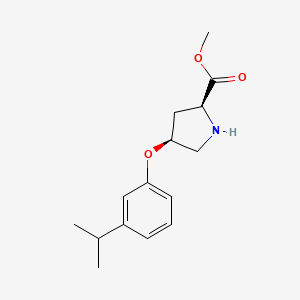
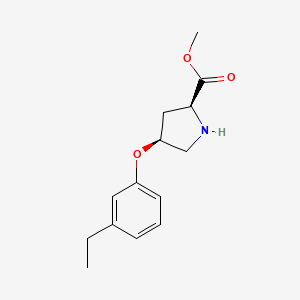
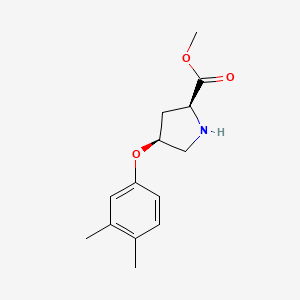

![(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091355.png)